molecular formula C14H17F2N3 B11749032 [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11749032
M. Wt: 265.30 g/mol
InChI Key: KSONGYQDTPZCCE-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-propyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(2,5-difluorophenyl)methyl][(1-isopropyl-1H-pyrazol-3-yl)methyl]amine
  • [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H17F2N3/c1-2-7-19-13(5-6-18-19)10-17-9-11-8-12(15)3-4-14(11)16/h3-6,8,17H,2,7,9-10H2,1H3

InChI Key

KSONGYQDTPZCCE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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